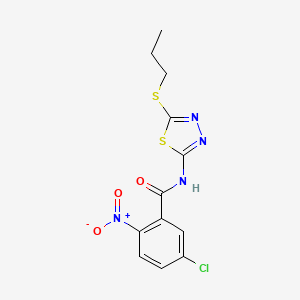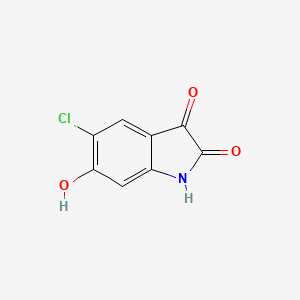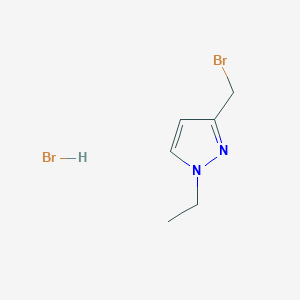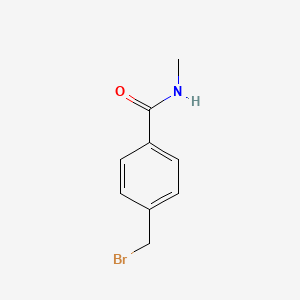
5-chloro-2-nitro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-2-nitro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound. It is characterized by the presence of a chlorobenzamide core linked to a thiadiazole ring via a propylthio group. The compound’s structure indicates potential for various chemical and biological applications, making it an interesting subject for research in multiple scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-nitro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route might involve:
Formation of the 5-chloro-2-nitrobenzoyl chloride
Reactants: : 5-chloro-2-nitrobenzoic acid with thionyl chloride.
Conditions: : Anhydrous conditions, reflux in an inert atmosphere.
Outcome: : Formation of 5-chloro-2-nitrobenzoyl chloride.
Synthesis of the propylthio-1,3,4-thiadiazole
Reactants: : A thioamide and a propylating agent under acidic conditions.
Outcome: : Formation of the 5-(propylthio)-1,3,4-thiadiazole.
Coupling Reaction
Reactants: : 5-chloro-2-nitrobenzoyl chloride with 5-(propylthio)-1,3,4-thiadiazole.
Conditions: : Basic or neutral conditions to avoid unwanted side reactions.
Outcome: : Formation of this compound.
Industrial Production Methods
Industrial production may employ similar reaction sequences, but scaled-up processes with optimized yields, and involving robust purification techniques like crystallization, distillation, or chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
Oxidation
The thiadiazole ring can undergo oxidation to form sulfoxides or sulfones.
Reagents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction
The nitro group can be reduced to an amino group.
Reagents: : Tin(II) chloride, hydrogen gas over palladium.
Substitution
The chlorine atom on the benzene ring can be substituted by nucleophiles.
Reagents: : Sodium methoxide, thiol compounds.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing Agents: : Tin(II) chloride, hydrogen with palladium catalyst.
Nucleophiles: : Sodium methoxide, thiol compounds.
Major Products
Sulfoxides or sulfones: : From oxidation of the thiadiazole ring.
Amino derivatives: : From reduction of the nitro group.
Substituted derivatives: : From nucleophilic substitution of the chlorine atom.
科学的研究の応用
Chemistry
Intermediate in Organic Synthesis: : Used to synthesize complex molecules.
Catalyst Development: : As a scaffold for developing novel catalysts for organic reactions.
Biology and Medicine
Antimicrobial Agent: : Investigated for antibacterial and antifungal properties.
Anticancer Research: : Potential cytotoxicity against certain cancer cell lines.
Industry
Polymer Additive: : Improves the thermal and oxidative stability of polymers.
Agriculture: : Potential use in developing new agrochemicals for pest control.
作用機序
Molecular Targets and Pathways
Biological Activity: : Its nitro and thiadiazole moieties can interact with enzymes, disrupting their function.
Pathway Interference: : The compound can inhibit key cellular pathways, such as DNA synthesis or repair mechanisms, leading to cell death, particularly in microbial or cancer cells.
類似化合物との比較
5-chloro-2-nitro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide stands out due to its unique combination of functionalities. Similar compounds include:
5-chloro-2-nitrobenzoic acid: : Lacks the thiadiazole ring and propylthio group.
N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide: : Lacks the nitro group and chlorine substitution.
2-nitrobenzamide derivatives: : May have different substituents on the benzene ring.
What do you think? Enough chemistry for today or want to dive deeper?
特性
IUPAC Name |
5-chloro-2-nitro-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O3S2/c1-2-5-21-12-16-15-11(22-12)14-10(18)8-6-7(13)3-4-9(8)17(19)20/h3-4,6H,2,5H2,1H3,(H,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNVARPZVPMQFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2857097.png)
![N-(2-chlorobenzyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide](/img/structure/B2857098.png)

![N-(4-acetylphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2857103.png)

amine](/img/structure/B2857105.png)

![3-(trifluoromethyl)-N-(2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}ethyl)benzamide hydrochloride](/img/structure/B2857107.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2857109.png)
![3-(4-Fluoro-3-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2857111.png)
![1-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]pyrrolidin-2-one](/img/structure/B2857113.png)

![5-(2-chlorophenyl)-1,3-dimethyl-6-(o-tolylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2857117.png)

